REACTION_SMILES
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[CH2:23]=[N:24][OH:25].[CH2:27]=[N:28][OH:29].[CH3:19][C:20]([O-:21])=[O:22].[Cl:1][c:2]1[c:3]([C:9]([F:10])([F:11])[F:12])[cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[ClH:13].[ClH:26].[N:14]([O-:15])=[O:16].[NH2:41][c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1.[Na+:17].[Na+:18].[Na+:39].[Na+:40].[O-:30][S:31](=[O:32])(=[O:33])[O-:34].[OH2:48].[S:35]([O-:36])([O-:37])=[O:38]>>[Cl:1][c:2]1[c:3]([C:9]([F:10])([F:11])[F:12])[cH:4][c:5]([CH:20]=[O:21])[cH:7][cH:8]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(Cl)c(C(F)(F)F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1ccc(Cl)c(C(F)(F)F)c1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |